molecular formula C22H22O8 B15241563 Kadsurindutin H

Kadsurindutin H

Cat. No.: B15241563
M. Wt: 414.4 g/mol
InChI Key: SEBKCRYGYKNELU-GPHJXTMHSA-N
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Description

Kadsurindutin H is a lignan compound isolated from the genus Kadsura, which belongs to the family Schisandraceae. This genus is known for its medicinal properties and has been used in traditional Chinese medicine for centuries. This compound, like other lignans from Kadsura, exhibits various biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kadsurindutin H involves several steps, starting from the extraction of the compound from the stems and roots of Kadsura species. The extraction is typically done using organic solvents such as ethanol or acetone. The crude extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic chemistry may lead to the development of efficient synthetic routes for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

Kadsurindutin H undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It is used as a model compound for studying lignan biosynthesis and chemical properties.

    Biology: It has been shown to exhibit anti-inflammatory, antioxidant, and antiviral activities.

    Medicine: Kadsurindutin H is being investigated for its potential use in treating diseases such as cancer, Alzheimer’s disease, and viral infections.

    Industry: Its antioxidant properties make it a potential additive in food and cosmetic products.

Mechanism of Action

The mechanism of action of Kadsurindutin H involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of nitric oxide, a key mediator of inflammation, by interacting with enzymes involved in its synthesis. Additionally, this compound may exert its effects through antioxidant pathways, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Kadsurindutin H is structurally similar to other lignans isolated from the genus Kadsura, such as kadsuralignan H, kadsuralignan I, and kadsuralignan J. it is unique in its specific biological activities and chemical properties. For example, while kadsuralignan H also exhibits anti-inflammatory properties, this compound has shown a broader range of biological activities, including antiviral effects.

List of Similar Compounds

  • Kadsuralignan H
  • Kadsuralignan I
  • Kadsuralignan J
  • Schisandrin
  • Gomisin A

Properties

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

IUPAC Name

(12S,13R,14R)-14-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-one

InChI

InChI=1S/C22H22O8/c1-9-10(2)18(24)12-6-14-20(30-8-28-14)22(26-4)16(12)15-11(17(9)23)5-13-19(21(15)25-3)29-7-27-13/h5-6,9-10,17,23H,7-8H2,1-4H3/t9-,10+,17-/m1/s1

InChI Key

SEBKCRYGYKNELU-GPHJXTMHSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)C2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]1O)OCO5)OC)OC)OCO3)C

Canonical SMILES

CC1C(C(=O)C2=CC3=C(C(=C2C4=C(C5=C(C=C4C1O)OCO5)OC)OC)OCO3)C

Origin of Product

United States

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